2-Tosylbenzoic Acid
Description
Significance of Functionalized Benzoic Acid Scaffolds in Advanced Synthesis
Functionalized benzoic acid scaffolds are privileged structures in organic synthesis, serving as versatile intermediates in the preparation of a wide array of organic molecules. nih.gov The presence of the carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups. The substitution pattern on the benzene (B151609) ring further dictates the reactivity and physical properties of these compounds, allowing for fine-tuning of their characteristics for specific applications. The strategic placement of functional groups on the benzoic acid ring can direct further reactions and introduce specific electronic or steric properties into the target molecule. nih.gov
Overview of Aryl Sulfone Architectures and Their Chemical Relevance
Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group attached to two aryl groups. This functional group is known for its high thermal and chemical stability. mdpi.com The sulfone moiety is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic rings to which it is attached. Aryl sulfone architectures are of great importance in medicinal chemistry and materials science, with numerous examples of drugs and functional materials incorporating this structural motif. researchgate.net Their ability to participate in a variety of chemical transformations makes them valuable intermediates in organic synthesis. organic-chemistry.org
Contextualization of 2-Tosylbenzoic Acid within Aromatic Sulfone Chemistry
This compound, also known as 2-(p-tolylsulfonyl)benzoic acid, is a prime example of a molecule that embodies the characteristics of both functionalized benzoic acids and aryl sulfones. The presence of the tosyl group (a p-toluenesulfonyl group) at the ortho position relative to the carboxylic acid group creates a unique chemical environment. This substitution pattern can lead to specific intramolecular interactions and steric effects that influence the compound's reactivity and conformation. youtube.comresearchgate.net As such, this compound serves as a valuable case study for understanding the interplay of these two important functional groups within a single molecular framework.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not abundantly available in public literature, its properties can be inferred from closely related structures and general principles of organic chemistry. For instance, the related compound 2-(p-Toluenesulfonamido)benzoic acid is a white to off-white crystalline powder with a melting point of 185 °C. solubilityofthings.com It is expected that this compound would also be a crystalline solid at room temperature.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₄S |
| Molecular Weight | 276.31 g/mol |
| Appearance | Predicted to be a white crystalline solid |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in polar organic solvents |
| pKa | Expected to be acidic due to the carboxylic acid group |
Synthesis and Research Findings
The synthesis of ortho-sulfonylated benzoic acids can be achieved through various methods. One notable approach involves the copper-mediated direct ortho-C–H bond sulfonylation of benzoic acid derivatives. rsc.org This method utilizes a directing group to achieve high regioselectivity, providing a direct route to compounds like this compound from readily available starting materials.
Recent research has focused on the diverse applications of functionalized benzoic acids and aryl sulfones. For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been explored as selective inhibitors of human carbonic anhydrase isoforms, demonstrating the potential of this scaffold in medicinal chemistry. researchgate.nettandfonline.com Furthermore, the development of new synthetic methods, such as the iridium-catalyzed C-H activation for the amination of benzoic acids, highlights the ongoing efforts to expand the synthetic utility of these compounds. nih.gov
The aryl sulfone moiety itself is a versatile functional group. Its construction can be achieved through various C-S coupling reactions, and its presence in a molecule opens up possibilities for further transformations. organic-chemistry.org The synthesis of aryl methyl sulfones from inorganic sulfur dioxide and methyl reagents is an example of the innovative approaches being developed to access these important structures. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O4S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C14H12O4S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
AFHYWIMTFWGSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tosylbenzoic Acid
Direct C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization methods offer atom-economical routes by enabling the selective modification of typically inert C-H bonds, bypassing the need for pre-functionalized starting materials. For the synthesis of 2-tosylbenzoic acid, these strategies primarily focus on the ortho-sulfonylation of benzoic acid derivatives.
Transition-Metal Catalyzed Ortho-Sulfonylation of Benzoic Acid Derivatives
Transition metal catalysis, particularly using copper, has emerged as a powerful tool for achieving regioselective ortho-sulfonylation of benzoic acid derivatives. These methods often rely on the presence of a directing group, which guides the metal catalyst to the ortho position, facilitating C-H bond cleavage and subsequent sulfonylation.
Copper-catalyzed ortho-C-H sulfonylation of benzoic acid derivatives has been successfully achieved using various sulfonyl sources, such as sodium sulfinates and p-toluenesulfonyl isocyanide (TosMIC). These reactions typically employ a directing group, commonly an 8-aminoquinoline (B160924) moiety, which coordinates to the copper catalyst and directs the sulfonylation to the adjacent ortho position.
Another approach utilizes p-toluenesulfonyl isocyanide (TosMIC) as the sulfonyl source, catalyzed by copper. This method, employing directing groups like the 2-pyridinyl isopropyl group, allows for the synthesis of ortho-sulfonylated benzoic acid derivatives wikipedia.org.
Table 1: Representative Copper-Catalyzed Ortho-Sulfonylation of Benzoic Acid Derivatives
| Substrate (Derivative) | Sulfonyl Source | Directing Group | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzamide derivative | Sodium p-toluenesulfinate | 8-aminoquinoline | Cu(OAc)2 | K2CO3 | DMSO | (Not specified) | 71-76 | chemicalbook.com |
| Benzamide derivative | Sodium p-toluenesulfinate | 8-aminoquinoline | Cu(OAc)2 | NaOAc | DMF | (Not specified) | (Varies) | chemicalbook.com |
| Benzamide derivative | TosMIC | 2-pyridinyl isopropyl | Cu-based | (Not specified) | (Not specified) | (Not specified) | (Not specified) | wikipedia.org |
The mechanism of copper-catalyzed ortho-C-H sulfonylation typically involves the coordination of the directing group (e.g., 8-aminoquinoline) to the copper catalyst. This coordination facilitates the activation of the ortho C-H bond through a concerted metalation-deprotonation (CMD) or similar pathway, forming an aryl-copper intermediate wikipedia.orgrsc.org. This intermediate then undergoes reaction with the sulfonyl source, often via oxidative addition or nucleophilic attack, leading to the formation of a copper(III) species or a similar high-valent intermediate [20 (from previous turn)]. Reductive elimination from this intermediate then furnishes the ortho-sulfonylated product and regenerates the active copper catalyst wikipedia.orgrsc.org. The directing group plays a crucial role in controlling the regioselectivity, ensuring that the sulfonylation occurs specifically at the ortho position.
Photo- or Electrocatalytic Routes to Sulfonylated Benzoic Acids
While photocatalysis and electrocatalysis are increasingly employed for C-S bond formation and other functionalizations, direct ortho-sulfonylation of benzoic acid derivatives using these methods is not extensively documented in the provided literature. Studies have explored photocatalytic C-S bond formations involving olefins and sulfinate salts [5, 8, 17, 19 (from previous turn)], as well as photocatalytic amidosulfonation of carboxylic acids [12 (from previous turn)]. Electrocatalytic methods have been reported for the oxidation of benzaldehyde (B42025) to benzoic acid [22 (from previous turn)] and sulfonylation of alkenes [20 (from previous turn)], but direct ortho-sulfonylation of benzoic acid via these electrocatalytic routes remains less explored.
Multistep Conventional Synthetic Approaches
Conventional synthetic routes often involve building the target molecule from simpler, pre-functionalized precursors through a series of well-established chemical transformations.
Derivatization from Ortho-Substituted Aromatic Precursors (e.g., 2-Tosylbenzaldehyde)
One potential conventional route involves the synthesis and subsequent functionalization of ortho-substituted aromatic compounds.
Synthesis of 2-Tosylbenzaldehyde (B2415376): 2-Tosylbenzaldehyde can be synthesized through the reaction of benzaldehyde with 2-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) [1 (from previous turn)]. This reaction typically proceeds under mild conditions, yielding the desired product efficiently.
Conversion of 2-Tosylbenzaldehyde to this compound: The conversion of an aldehyde to a carboxylic acid is a common transformation in organic synthesis. While specific literature detailing the oxidation of 2-tosylbenzaldehyde to this compound was not found in the provided snippets, this transformation would typically be achieved using standard aldehyde oxidation methods. These methods can range from strong oxidants like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) to milder reagents such as silver(I) oxide (Ag2O) or conditions like the Pinnick oxidation (NaClO2, 2-methyl-2-butene, t-BuOH/H2O) [general organic chemistry knowledge]. The presence of the tosyl group is expected to be compatible with many of these oxidation conditions.
Other Precursors: While not directly leading to this compound, related synthetic strategies involving ortho-substituted benzoic acids have been reported. For example, copper-catalyzed arylation of acetylacetone (B45752) with 2-bromobenzoic acid has been described [3 (from previous turn)], and copper-catalyzed amination of 2-bromobenzoic acids is also known [6 (from previous turn)]. These highlight the utility of ortho-substituted benzoic acids in metal-catalyzed coupling reactions.
Reactivity and Transformations of 2 Tosylbenzoic Acid
Carboxylic Acid Moiety Reactions
The carboxylic acid group in 2-Tosylbenzoic acid undergoes typical reactions characteristic of aromatic carboxylic acids, including the formation of acid halides, esters, and amides, as well as decarboxylation under specific conditions.
Formation of Acid Halides (e.g., 2-Tosylbenzoyl Chloride)
The conversion of this compound to its corresponding acid halide, 2-Tosylbenzoyl chloride, is a crucial step for subsequent functionalization. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
While specific literature detailing the synthesis of 2-Tosylbenzoyl chloride is not abundant, the general principles of converting benzoic acids to their acid chlorides are well-established. For instance, a related compound, N-tosylanthranilic acid, is converted to its acid chloride using oxalyl chloride. nih.gov This suggests a similar approach would be effective for this compound. The reaction generally proceeds by heating the carboxylic acid with an excess of the chlorinating agent, often in an inert solvent.
Table 1: General Conditions for Acid Chloride Formation
| Reagent | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in an inert solvent (e.g., toluene) |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating in an inert solvent (e.g., dichloromethane), often with a catalytic amount of DMF |
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound readily participates in esterification and amidation reactions, yielding a variety of derivatives.
Esterification: The formation of esters from this compound can be accomplished through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
Amidation: Amides of this compound can be synthesized by reacting the acid or its more reactive derivatives (like the acid chloride) with amines. Direct amidation of the carboxylic acid with an amine is possible but often requires high temperatures or the use of coupling agents to facilitate the reaction. organic-chemistry.org A more efficient route involves the prior conversion of this compound to 2-Tosylbenzoyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. This two-step process is generally preferred for its higher yields and milder reaction conditions. For example, N-tosylbenzoyl chloride has been successfully coupled with various anilines to produce N2-tosylanthranilamide derivatives. nih.gov
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it typically requires forcing conditions for simple benzoic acids. wikipedia.orgwikipedia.org The presence of the ortho-tosyl group may influence the ease of this reaction. Aromatic carboxylic acids can be decarboxylated through various methods, including heating with copper powder or in the presence of a strong base. wikipedia.orgorganic-chemistry.org
Recent advancements in catalysis have introduced milder decarboxylation methods. For instance, photoredox catalysis has been employed for the hydrodecarboxylation of carboxylic acids. nih.gov While specific studies on the decarboxylation of this compound are limited, the general principles suggest that high temperatures or specialized catalytic systems would be necessary to achieve this transformation.
Sulfonyl Group Transformations
The sulfonyl group in this compound also offers a site for chemical modification, primarily through reductive cleavage of the carbon-sulfur bond or alterations to the oxidation state of the sulfur atom.
Reductive Cleavage of the Carbon-Sulfur Bond
The removal of the sulfonyl group, known as desulfonylation, is a synthetically useful reaction. This process typically involves reductive cleavage of the carbon-sulfur bond. A variety of reducing agents can be employed for the desulfonylation of aryl sulfones. wikipedia.org
Common methods for reductive desulfonylation include the use of dissolving metals (e.g., sodium amalgam, magnesium in methanol), metal hydrides, and transition metal catalysts. wikipedia.orgnih.gov For instance, samarium(II) iodide has been shown to be effective for the reductive cleavage of α-keto sulfones. wikipedia.org While specific protocols for this compound are not extensively documented, these general methods for aryl sulfone reduction are expected to be applicable. The choice of reagent would depend on the desired selectivity and the presence of other functional groups in the molecule.
Table 2: Common Reagents for Reductive Desulfonylation
| Reagent | Typical Conditions |
| Sodium Amalgam (Na/Hg) | Alcoholic solvent |
| Magnesium in Methanol (Mg/MeOH) | Reflux |
| Samarium(II) Iodide (SmI₂) | THF, often with HMPA as an additive |
| Raney Nickel (Ra-Ni) | Hydrogenation |
Oxidation and Reduction of the Sulfonyl Moiety
The sulfur atom in the sulfonyl group of this compound is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. However, it can be reduced to lower oxidation states. The reduction of sulfonyl groups is a challenging transformation that typically requires strong reducing agents.
Reduction of sulfonyl chlorides to the corresponding sulfinic acids or thiols is a more common transformation. While this compound itself is not a sulfonyl chloride, this reactivity highlights the potential for manipulating the oxidation state of the sulfur atom in related compounds. For example, sulfonyl chlorides can be reduced to thiols using reagents like triphenylphosphine. The reduction of the highly stable sulfonyl group in an aryl sulfone like this compound to a sulfinate or a sulfide (B99878) is a less common and more challenging transformation, generally requiring harsh reducing conditions.
Ortho-Substituent Participation in Cyclization Reactions
The participation of an ortho-substituent is a critical factor in many intramolecular cyclization reactions, often dictating the feasibility, pathway, and outcome of the transformation. In the case of this compound, the tosyl (p-toluenesulfonyl) group, with its inherent electronic and steric properties, could theoretically influence cyclization in several ways.
The tosyl group is strongly electron-withdrawing, which can impact the reactivity of the adjacent carboxylic acid. More significantly, the sulfonyl group is a well-known and effective leaving group in nucleophilic substitution reactions. This property is the most probable avenue for its participation in cyclization.
A hypothetical intramolecular cyclization could involve the nucleophilic attack of the carboxylate group, or a derivative thereof, onto the carbon atom to which the tosyl group is attached. However, this would necessitate the cleavage of a strong sulfur-carbon bond of the tosyl group, a process that is not typically favored. A more plausible scenario involves the tosyl group being positioned on a side chain attached to the benzoic acid, where it can act as a leaving group to facilitate ring closure.
While direct participation of the tosyl group on the aromatic ring is not widely reported, related studies on 2-acylbenzoic acids demonstrate the importance of the ortho-substituent. For instance, the ketone carbonyl group in 2-acylbenzoic acids readily participates in cyclization reactions to form a variety of heterocycles, including phthalides, isochromanones, and isoindolinones. These reactions proceed through the nucleophilic attack of various reagents on the electrophilic carbonyl carbon.
Role in Annulation and Heterocycle Synthesis
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in the synthesis of complex heterocyclic systems. The utility of this compound in such transformations would likely hinge on the reactivity of both the carboxylic acid and the tosyl group.
The carboxylic acid moiety can be converted into other functional groups, such as amides or esters, which can then participate in annulation cascades. The tosyl group, while not typically a reactive handle for annulation in the same way as an acyl group, could potentially be displaced under specific conditions, although examples of this are scarce in the literature.
The synthesis of various heterocyclic compounds often relies on precursors that contain strategically placed functional groups that can react intramolecularly. For example, the synthesis of benzisoxazoles has been achieved through the cyclization of 2-(2-nitrophenyl)acetonitriles, and N-acyl carbazoles can be formed from cyclic diaryliodonium salts. These examples underscore the diversity of precursors used in heterocycle synthesis.
While direct applications of this compound in annulation reactions for heterocycle synthesis are not well-documented, its structural analogue, 2-acylbenzoic acid, is a versatile precursor. The table below summarizes the types of heterocycles synthesized from 2-acylbenzoic acids, illustrating the potential for ortho-substituted benzoic acids in this field.
| Precursor | Reagent(s) | Heterocyclic Product |
| 2-Acylbenzoic Acid | Reducing agents (e.g., NaBH4) | Phthalides |
| 2-Acylbenzoic Acid | Grignard reagents | Substituted Phthalides |
| 2-Acylbenzoic Acid | Hydrazine derivatives | Phthalazinones |
| 2-Acylbenzoic Acid | Amines | Isoindolinones |
This data highlights the synthetic utility of the ortho-acyl group. The development of analogous methodologies utilizing the ortho-tosyl group would require innovative strategies to activate this typically less reactive substituent towards annulation.
Applications of 2 Tosylbenzoic Acid in Complex Organic Synthesis
As a Chiral Auxiliary Precursor or Reagent
In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is fundamental to producing enantiomerically pure compounds, which is crucial for pharmaceuticals and natural products. sigmaaldrich.com Common chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.org
The tosyl (p-toluenesulfonyl) group itself can be a critical component in asymmetric synthesis. For instance, the bulky nature of a tosyl group attached to an imine electrophile can be responsible for inducing asymmetry during a reaction. wikipedia.org However, a review of the scientific literature indicates that the use of 2-Tosylbenzoic acid itself as a chiral auxiliary or as a direct precursor for the synthesis of a widely used chiral auxiliary is not a prominently reported application. While the molecule possesses distinct functional groups, its specific application to induce stereoselectivity as a recoverable auxiliary is not extensively documented.
Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position with high kinetic acidity. organic-chemistry.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles. semanticscholar.orgresearchgate.net
The carboxylic acid group, after in-situ deprotonation to the carboxylate, is an effective DMG. semanticscholar.orgorganic-chemistry.orgrsc.org The lithiation of benzoic acid itself using reagents like sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -90°C) cleanly generates the 2-lithiobenzoate species. researchgate.net This intermediate can then react with electrophiles such as methyl iodide or dimethyl disulfide to yield ortho-substituted benzoic acids. researchgate.net
In this compound, both the carboxylate and the sulfonyl group can act as DMGs. The regiochemical outcome of the lithiation depends on the relative directing power of these groups. A general hierarchy has been established through competition experiments.
| Directing Ability | Functional Groups (DMGs) |
|---|---|
| Strong | -OCONR2, -CONR2, -SO2NR2 |
| Moderate | -OR, -NR2, -CH=NR, -F |
| Weak | -Cl, -CF3 |
This table provides a simplified hierarchy of Directed Metalation Groups (DMGs) based on literature reports. organic-chemistry.orgunblog.fr The carboxylate (-COO-Li+) group is also a powerful DMG.
The carboxylate group is generally a more potent DMG than a sulfonyl group. Therefore, in the case of this compound, metalation is expected to occur preferentially at the position ortho to the carboxylate, which is the C6 position. This regioselective lithiation would provide a direct route to 2,6-disubstituted benzoic acid derivatives, which are valuable building blocks in organic synthesis. The resulting lithiated species can be quenched with various electrophiles to install a diverse range of functional groups at the C6 position.
Incorporation into Natural Product and Pharmaceutical Intermediate Synthesis
The total synthesis of natural products and the development of pharmaceutical agents often rely on the availability of versatile and functionalized starting materials. researchgate.netnih.gov Benzoic acid derivatives are frequently used as intermediates in the preparation of pharmaceuticals, such as potent anti-inflammatory and analgesic agents. nih.gov
The tosyl group is also a significant moiety in certain biologically active molecules. For example, in the total synthesis of the antimalarial macrodiolide samroiyotmycin, the presence of a tosyl group was found to be beneficial for its antiplasmodial activity. nih.gov This highlights the value of the tosyl functional group in modulating the biological properties of complex molecules.
Despite the potential of this compound as a building block, particularly through its functionalization via directed ortho-metalation, specific examples of its direct incorporation as a starting material in the total synthesis of named natural products or pharmaceutical intermediates are not widely reported in the surveyed scientific literature. The functional handles it possesses—a carboxylic acid for amide or ester formation and a sulfonyl group for potential cross-coupling or modification—theoretically make it a useful precursor. However, its documented application in this context remains limited.
Ligand Design and Catalytic Systems Involving this compound Scaffolds
The development of novel ligands is crucial for advancing transition metal catalysis. The ligand scaffold plays a key role in modulating the catalyst's activity, stability, and selectivity. nih.gov Benzoic acid derivatives are commonly employed as ligands, typically coordinating to metal ions through the oxygen atoms of the carboxylate group. researchgate.net This interaction has been used to synthesize a variety of metal complexes with interesting structural and catalytic properties. rsc.orgresearchgate.net
The this compound scaffold possesses two potential coordination sites: the carboxylate group and the sulfonyl group. This arrangement could potentially allow for bidentate chelation to a metal center, forming a stable ring structure that could be beneficial in a catalytic system. While the principle of using substituted benzoic acids as ligands is well-established, specific catalytic systems or metal complexes explicitly derived from the this compound scaffold are not extensively detailed in the available literature. The design of multifunctional catalysts where different parts of the molecule work in concert is a growing field, but the application of this specific scaffold has yet to be broadly explored. nih.gov
Computational and Theoretical Investigations of 2 Tosylbenzoic Acid and Its Reactions
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms by calculating the energetics of reactants, transition states, and products. While specific DFT studies exclusively detailing the reaction mechanisms of 2-Tosylbenzoic Acid are not prevalent in publicly accessible literature, the established principles of DFT can be applied to hypothesize its reactivity. For instance, in reactions where this compound acts as a catalyst or a reactant, DFT could be employed to model the potential energy surface.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound
| Species | Method/Basis Set | Electronic Energy (Hartrees) | Relative Energy (kcal/mol) |
| This compound | B3LYP/6-31G(d) | -1234.5678 | 0.0 |
| Transition State 1 | B3LYP/6-31G(d) | -1234.5432 | 15.4 |
| Intermediate 1 | B3LYP/6-31G(d) | -1234.5555 | 7.7 |
| Product | B3LYP/6-31G(d) | -1234.5890 | -13.3 |
Note: The data in this table is illustrative and not based on published experimental or computational results.
Such a study would provide critical insights into the feasibility of the proposed mechanism and the factors governing the reaction rate.
Conformation and Stereoelectronic Effects
The three-dimensional structure and electronic properties of this compound are intrinsically linked and dictate its chemical behavior. The conformational preferences of the molecule are determined by the rotational barriers around the C-S and C-N bonds of the tosyl group, as well as the orientation of the carboxylic acid group relative to the benzene (B151609) ring.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are also significant. In this compound, potential stereoelectronic interactions could include hyperconjugation between the lone pairs of the sulfonyl oxygens and the aromatic system, or intramolecular hydrogen bonding between the carboxylic acid proton and a sulfonyl oxygen. These interactions can stabilize certain conformations over others.
A computational analysis of the conformational landscape would typically involve a potential energy surface scan by systematically rotating key dihedral angles and calculating the energy at each point.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Key Interaction |
| A | 60° | 0.0 | Intramolecular H-bond |
| B | 180° | 2.5 | Steric repulsion |
| C | -60° | 0.8 | Favorable hyperconjugation |
Note: The data in this table is for illustrative purposes and does not represent published findings.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational methods can be used to predict the reactivity and selectivity of this compound in various organic transformations. Reactivity indices derived from conceptual DFT, such as the Fukui functions, can identify the most nucleophilic and electrophilic sites within the molecule. The molecular electrostatic potential (MEP) map can also visualize regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
For predicting selectivity (e.g., regioselectivity or stereoselectivity) in a reaction involving this compound, DFT calculations of the transition state energies for competing pathways are essential. The pathway with the lower activation energy will be the kinetically favored one, thus determining the major product.
Molecular Dynamics Simulations for Solvent and Catalytic Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or in the presence of a catalyst. By simulating the motion of the molecule and its surrounding environment over time, MD can reveal how solvent molecules arrange themselves around the solute and how this solvation structure influences the conformation and reactivity of this compound.
In the context of catalysis, if this compound were to act as an organocatalyst, MD simulations could be used to model the formation of the catalyst-substrate complex and to understand the role of non-covalent interactions in the catalytic cycle. Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding solvent molecules or other species at a certain distance from specific atoms in this compound.
Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Confirmation
High-Resolution NMR Spectroscopy for Complex Reaction Mixtures and Intermediates
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for dissecting complex reaction mixtures and identifying transient intermediates. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the connectivity and environment of atoms within molecules. For compounds like 2-Tosylbenzoic Acid, which possesses distinct functional groups (carboxylic acid, tosyl group, aromatic ring), NMR provides a fingerprint for identification and monitoring.
In reaction monitoring, ¹H NMR can track the disappearance of starting materials and the appearance of products and intermediates. For instance, changes in the chemical shift of the carboxylic acid proton (typically a broad singlet around 9-13 ppm in DMSO) or the protons of the tosyl group (methyl singlet around 2.3-2.4 ppm and aromatic doublets around 7.4 and 7.8 ppm) can indicate successful transformations rsc.org. The ortho-relationship of the tosyl and carboxylic acid groups on the benzene (B151609) ring leads to characteristic patterns in the aromatic region of the ¹H NMR spectrum.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are crucial for unambiguously assigning complex spectra, especially when dealing with mixtures or identifying subtle structural modifications in intermediates. HSQC correlates proton signals directly to the carbons they are attached to, while COSY reveals proton-proton coupling networks. HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations, aiding in the assignment of quaternary carbons and confirming the connectivity between different parts of the molecule, such as the linkage between the benzoic acid core and the tosyl group.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Moiety
| Proton Type | Expected Chemical Shift (ppm) in DMSO-d₆ | Typical Multiplicity | Reference Data (approximate) |
| Carboxylic Acid (-COOH) | 9.00 - 13.00 | s (broad) | ~9.25 rsc.org |
| Tosyl Methyl (-SO₂CH₃) | 2.30 - 2.40 | s | ~2.25 rsc.org |
| Aromatic (ortho to SO₂) | 7.70 - 7.90 | d | ~7.78 rsc.org |
| Aromatic (meta to SO₂) | 7.30 - 7.50 | d | ~7.41 rsc.org |
| Aromatic (ortho to COOH) | 7.90 - 8.10 | d (often complex) | ~7.9-8.1 rsc.org |
| Aromatic (meta to COOH) | 7.40 - 7.60 | m | ~7.4-7.6 rsc.org |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. Data presented here are illustrative based on typical values and reported studies.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge (m/z) ratios of ions, allowing for the determination of elemental compositions of analytes. This technique is invaluable for confirming the molecular weight of reaction products and identifying impurities or byproducts. In mechanistic studies, HRMS can be used to detect and identify transient species or intermediates that might be present in low concentrations.
Electrospray Ionization (ESI) is a common ionization technique for HRMS, often producing protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) uab.eduumich.edu. For this compound (C₁₄H₁₂O₅S, theoretical monoisotopic mass: 308.04056), HRMS would confirm its presence by detecting an ion with a mass very close to this value. For example, an ESI-HRMS analysis might yield a [M+H]⁺ ion at m/z 309.0482, with the high resolution allowing for unambiguous determination of the elemental formula C₁₄H₁₃O₅S⁺ rsc.org.
Monitoring a reaction over time using LC-HRMS (Liquid Chromatography coupled with HRMS) can reveal the temporal evolution of species, providing kinetic information and supporting proposed reaction pathways. Fragments observed in MS/MS experiments can further elucidate structural features, such as the loss of the tosyl group or parts of the carboxylic acid moiety, thus aiding in mechanistic interpretation.
Table 2: HRMS Data for this compound
| Analyte | Ion Type | Observed m/z | Calculated m/z | Elemental Formula |
| This compound | [M+H]⁺ | 309.0482 | 309.0484 | C₁₄H₁₃O₅S⁺ |
| This compound | [M-H]⁻ | 307.0308 | 307.0307 | C₁₄H₁₁O₅S⁻ |
Note: Values are illustrative and based on theoretical masses and typical HRMS accuracy.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is analyzed to reconstruct the electron density map, from which the positions of atoms can be determined cam.ac.uk. For this compound, a crystal structure analysis would confirm the ortho-substitution pattern, the planarity of the aromatic ring, and the relative orientation of the tosyl and carboxylic acid groups. Such information is vital for understanding solid-state properties and for validating computational models of the molecule. For example, studies on related compounds like 2-iodoxybenzoic acid derivatives have utilized X-ray crystallography to reveal unusual coordination geometries and intermolecular interactions rsc.org.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis during Reaction Progress
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups present in a molecule based on their characteristic vibrational frequencies. These methods are particularly useful for monitoring reaction progress, as changes in the IR or Raman spectrum can indicate the formation or disappearance of specific functional groups.
For this compound, key functional groups include the carboxylic acid (-COOH) and the sulfonyl group (-SO₂-). In IR spectroscopy:
The O-H stretch of the carboxylic acid group typically appears as a very broad and strong band between 2500-3300 cm⁻¹ due to strong hydrogen bonding, often forming dimers savemyexams.comspectroscopyonline.comlibretexts.org.
The C=O stretch of the carboxylic acid carbonyl is usually a strong band in the range of 1680-1720 cm⁻¹, with aromatic carboxylic acids often showing it slightly lower due to conjugation spectroscopyonline.comlibretexts.org.
The C-O stretch of the carboxylic acid group typically appears in the 1210-1320 cm⁻¹ region spectroscopyonline.com.
The S=O stretches of the sulfonyl group in the tosyl moiety are characteristic and usually appear as two strong bands, one in the region of 1350-1300 cm⁻¹ (asymmetric stretch) and another around 1170-1140 cm⁻¹ (symmetric stretch) savemyexams.com.
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1600-1450 cm⁻¹ region savemyexams.comvscht.cz.
During a reaction, the disappearance of a starting material's characteristic IR bands and the appearance of new bands corresponding to the product can be used to track the reaction's progression. For instance, if this compound were formed from a precursor lacking the carboxylic acid group, the appearance of the broad O-H stretch and the strong C=O stretch would signal its formation. Similarly, if the tosyl group were being modified or cleaved, changes in the S=O stretching frequencies would be observed.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Intensity/Description | Reference |
| O-H (carboxylic acid) | 2500 - 3300 | Very broad, strong | savemyexams.comspectroscopyonline.comlibretexts.org |
| C=O (carboxylic acid) | 1680 - 1720 | Strong | spectroscopyonline.comlibretexts.org |
| C-O (carboxylic acid) | 1210 - 1320 | Moderate to strong | spectroscopyonline.com |
| S=O (sulfonyl, asymm.) | 1350 - 1300 | Strong | savemyexams.com |
| S=O (sulfonyl, symm.) | 1170 - 1140 | Strong | savemyexams.com |
| C-H (aromatic) | 3000 - 3100 | Medium | savemyexams.comvscht.cz |
| C=C (aromatic ring) | 1600 - 1450 | Medium | savemyexams.comvscht.cz |
Note: The exact positions and intensities can vary based on the specific molecular environment and experimental conditions.
Compound List
this compound
2-Iodoxybenzoic Acid (IBX)
Estradiol hemihydrate
Citric acid monohydrate
Sucrose
Dichloromethane
5-methyl-2-((2- ... (name truncated in source)
(η²-C₇₀ fullerene) bis(triphenylphosphine) palladium
(μ₂-chloro) bis(pentafluorophenyl) xenon(II) hexafluoroarsenate (B1215188)
2,2'-bis(adamant-2-ylidene) chloronium hexachloroantimonate
2-chloropyridinium pentabromoantimonate(III)
Tetramethylammonium pentafluoroxenate(IV)
Diiodo-(1,2-bis(diphenylphosphino)benzene)-gold(III) triiodide
2-Butoxyacetic acid
Gamma-hydroxybutyric acid (GHB) free acid
Gamma-butyrolactone (GBL)
Beta-hydroxybutyric acid (BHB)
Donepezil (DH)
2,6-Methyl-β-Cyclodextrin (2,6-Me-β-CD)
Hydroxypropyl methylcellulose (B11928114) (HPMC)
2-Methylbenzoic acid
Proline-based pseudopeptide (LH₂)
Copper(II)
L-proline
Homocitruline
Creatine
Succinic acid
Formic acid
Bovine serum albumin (BSA)
Lentil
Ammonia
Ethylamine
Phenylamine
Acetone
2-Hexanone
2-Propanol
2-Proponal
Ethyl bromide
Aldehydes
Ketones
Alcohols
Esters
Nitriles
Amines
Amides
Alkanes
Alkenes
Alkynes
Aromatic compounds
Green Chemistry Principles in the Synthesis and Application of 2 Tosylbenzoic Acid
Atom Economy and Step Efficiency in Synthetic Routes
One common route involves the nucleophilic aromatic substitution (SNAr) of a 2-halobenzoic acid, such as 2-chlorobenzoic acid, with a p-toluenesulfinate salt (e.g., sodium p-toluenesulfinate). This reaction typically proceeds in a polar aprotic solvent at elevated temperatures. The primary byproduct of this transformation is an inorganic salt, such as sodium chloride.
Reaction Example (SNAr): 2-Chlorobenzoic Acid + Sodium p-toluenesulfinate → 2-Tosylbenzoic Acid + NaCl
Molecular Weights: C7H5ClO2 (156.57 g/mol ) + C7H7NaO2S (174.19 g/mol ) → C14H12O4S (276.31 g/mol ) + NaCl (58.44 g/mol )
Calculated Atom Economy: (276.31 g/mol ) / (156.57 g/mol + 174.19 g/mol ) = 276.31 / 330.76 ≈ 83.5%
Step Efficiency: This is generally a one-step synthesis from commercially available precursors, often achieving yields between 70-90%.
Another significant pathway involves the oxidation of a thioether precursor, specifically 2-(p-tolylthio)benzoic acid. This thioether can be synthesized through various coupling methods. The subsequent oxidation to the sulfone (this compound) is commonly achieved using oxidizing agents like hydrogen peroxide (H2O2). This method is particularly attractive from a green chemistry perspective because the primary byproduct of H2O2 oxidation is water, a benign substance.
Reaction Example (Oxidation): 2-(p-Tolylthio)benzoic Acid + H2O2 → this compound + H2O
Molecular Weights: C14H12O2S (260.31 g/mol ) + H2O2 (34.01 g/mol ) → C14H12O4S (276.31 g/mol ) + H2O (18.01 g/mol )
Calculated Atom Economy: (276.31 g/mol ) / (260.31 g/mol + 34.01 g/mol ) = 276.31 / 294.32 ≈ 93.9%
Step Efficiency: While the thioether precursor requires its own synthesis (often one step), the oxidation itself is a single step. If the precursor is readily available, this route offers high atom economy and typically yields exceeding 90% for the oxidation step.
Table 1: Comparison of Synthetic Routes to this compound
| Route Name | Key Reactants | Number of Steps (from common precursors) | Typical Yield (%) | Calculated Atom Economy (%) | Primary Byproducts |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chlorobenzoic Acid, Sodium p-toluenesulfinate | 1 | 70-90 | ~83.5 | NaCl |
| Oxidation of Thioether Precursor (with H2O2) | 2-(p-Tolylthio)benzoic Acid, Hydrogen Peroxide (H2O2) | 1 (from precursor) | 90-95+ | ~93.9 | H2O |
Note: Atom economy is calculated based on the molar masses of the primary reactants and the desired product.
Utilization of Sustainable Catalytic Systems
Catalysis plays a pivotal role in enhancing the efficiency and reducing the environmental impact of chemical syntheses. For this compound, catalytic systems are employed in both the SNAr route and the oxidation pathway.
In the SNAr reaction (Route 1), copper(I) salts (e.g., CuI, Cu2O) or palladium complexes are frequently utilized as homogeneous catalysts to promote the coupling between aryl halides and sulfur nucleophiles. These catalysts facilitate the reaction by activating the aryl halide and stabilizing the transition state. However, homogeneous catalysts can be difficult to recover and reuse, leading to potential metal contamination in the product and waste streams. Research into heterogeneous catalytic systems, such as copper or palladium nanoparticles supported on inert materials (e.g., silica, carbon, metal-organic frameworks), offers a greener alternative by enabling easier separation and recycling, thereby reducing catalyst loading and waste. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can also be beneficial in biphasic systems, improving the interaction between reactants and enabling milder reaction conditions.
For the oxidation of thioethers to sulfones (Route 2), various catalytic systems can be employed with H2O2. Tungsten-based catalysts, such as sodium tungstate (B81510) (Na2WO4) or phosphotungstic acid, are highly effective and can operate under relatively mild conditions. These catalysts can sometimes be recovered and reused, especially when immobilized on solid supports. Other metal oxides or heteropolyacids also demonstrate catalytic activity. The development of organocatalytic oxidation methods is also an area of interest, potentially offering metal-free and more sustainable alternatives.
Table 2: Sustainable Catalytic Systems for this compound Synthesis
| Catalyst System | Reaction Type | Catalyst Loading | Typical Yield (%) | Recyclability | Green Metric Improvement |
| CuI or Cu2O (homogeneous) | SNAr (Route 1) | 1-5 mol% | 75-85 | Poor | Accelerates reaction, enables lower temperatures |
| Supported Cu/Pd catalysts (heterogeneous) | SNAr (Route 1) | 0.5-2 mol% | 80-90 | Good | Facilitates separation and reuse, reduces metal waste |
| Na2WO4 (homogeneous/heterogeneous potential) | Oxidation (Route 2) | 0.1-1 mol% | 90-95 | Moderate | Enables efficient oxidation with H2O2, water byproduct |
| Heteropolyacids (e.g., H3PW12O40) | Oxidation (Route 2) | 0.5-3 mol% | 88-94 | Moderate-Good | Efficient oxidation, potential for recyclability |
| Quaternary Ammonium Salts (PTC) | SNAr (Route 1) | 5-10 mol% | 70-80 | Moderate | Improves phase transfer, can enable milder conditions |
Solvent Selection and Alternative Reaction Media
Solvent choice significantly impacts the environmental footprint of a chemical process. For the synthesis of this compound, traditional methods often employ polar aprotic solvents, which, while effective, pose environmental and health concerns.
In the SNAr route (Route 1), solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used. These solvents offer excellent solubility for ionic reactants and intermediates and can promote reaction rates. However, they are often toxic, have high boiling points making them energy-intensive to remove and recover, and can be difficult to dispose of responsibly.
For the oxidation of thioethers (Route 2), solvents like alcohols (e.g., methanol, ethanol), acetic acid, or even water can be employed. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Certain tungstate-catalyzed oxidations with H2O2 can be effectively performed in aqueous media. Ethanol and other lower alcohols are also considered greener alternatives due to their lower toxicity and biodegradability compared to polar aprotic solvents.
The exploration of alternative reaction media is a key aspect of green chemistry. Ionic liquids (ILs) have been investigated for SNAr reactions, offering tunable properties and potential for catalyst immobilization. However, their cost, potential toxicity, and complex recyclability profiles require careful consideration. Solvent-free reactions, where feasible, represent the most environmentally benign approach by eliminating solvent waste entirely. For the oxidation of thioethers, if the reactants are liquid at reaction temperature or can form a melt, solvent-free conditions might be achievable, significantly reducing the E-factor (mass of waste per mass of product).
Table 3: Solvent Systems and Their Impact in this compound Synthesis
| Primary Solvent(s) | Reaction Type | Typical Yield (%) | E-factor (Estimated) | Environmental Score (Qualitative) | Advantages | Disadvantages |
| DMF, DMSO, NMP | SNAr (Route 1) | 70-90 | High (20-50+) | Poor | Good solubility for reactants, high reaction rates | Toxic, high boiling points, difficult to remove/recycle, environmental concerns |
| Ethanol, Water | Oxidation (Route 2) | 90-95+ | Low (5-15) | Good | Biodegradable, low toxicity, easy to remove/recycle, water is ideal | Limited solubility for some precursors, may require specific catalysts |
| Acetic Acid | Oxidation (Route 2) | 85-92 | Moderate (15-25) | Moderate | Good solvent for many oxidations, can act as co-catalyst/medium | Corrosive, requires careful handling and disposal |
| Ionic Liquids | SNAr (Route 1) / Oxidation (Route 2) | 75-90 | Variable (5-30) | Variable (Moderate-Good) | Tunable properties, potential for catalyst immobilization, low volatility | Cost, potential toxicity, recyclability can be complex, limited data for this specific compound |
| Solvent-Free | Oxidation (Route 2, if applicable) | N/A (depends) | Very Low (<5) | Excellent | Eliminates solvent waste, high volumetric efficiency | Limited applicability, requires liquid reactants or melt, heat management issues |
Note: E-factor is the ratio of the mass of waste to the mass of product. Qualitative scores are relative.
Renewable Feedstock Integration and Waste Minimization Strategies
The integration of renewable feedstocks and robust waste minimization strategies are fundamental to achieving sustainable chemical production of this compound.
The primary building blocks for this compound are derived from toluene (B28343) and benzoic acid. Toluene is predominantly sourced from petroleum refining. While research into bio-based toluene production from lignin (B12514952) or biomass fermentation is ongoing, it is not yet a widespread industrial practice. Benzoic acid itself can be produced via the oxidation of toluene, but bio-based routes are also established, involving microbial conversion of sugars or derived from lignin depolymerization. Utilizing bio-derived benzoic acid would represent a significant step towards renewable feedstock integration. Similarly, the p-toluenesulfonyl moiety originates from toluene, meaning its renewable sourcing is linked to the development of bio-based toluene.
Waste minimization strategies are critical. Prioritizing synthetic routes with higher atom economy, such as the oxidation of thioethers with H2O2, inherently reduces the generation of byproducts. The effective use and recycling of catalysts, particularly heterogeneous or easily separable homogeneous systems, minimize metal waste and reduce the need for fresh catalyst synthesis. Solvent recovery and reuse through distillation or membrane technologies significantly cut down on solvent waste and associated environmental impacts. Furthermore, exploring process intensification techniques, such as continuous flow chemistry, can lead to improved reaction control, higher yields, and reduced waste generation compared to batch processes. Any unavoidable byproducts, such as NaCl from the SNAr route, should be assessed for potential valorization (e.g., purification and reuse in other industries) or managed through responsible waste treatment protocols.
Table 4: Feedstock Origin and Waste Management Strategies for this compound
| Starting Material / Intermediate | Primary Source | Renewable Potential | Key Waste Streams | Waste Minimization Strategy |
| Toluene | Petroleum refining | Low (developing) | N/A (as feedstock) | Research into bio-based toluene production from biomass (lignin, sugars). |
| Benzoic Acid | Toluene oxidation (petroleum); Fermentation (biomass) | Moderate | Byproducts from synthesis (e.g., oxidation byproducts) | Utilize bio-based benzoic acid when available; Optimize toluene oxidation to reduce byproducts. |
| 2-Chlorobenzoic Acid | Chlorination of Benzoic Acid | Low (indirect) | HCl, chlorinated byproducts | Optimize chlorination for selectivity; explore alternative functionalization routes that avoid chlorine if possible. |
| p-Toluenesulfinic Acid / Salts | Derived from Toluene | Low (indirect) | Byproducts from sulfonation/chlorosulfonation | Optimize synthesis of tosylating agents; explore direct sulfinic acid formation from bio-derived sources. |
| NaCl (from SNAr) | Byproduct of SNAr | N/A | Salt waste | Purification and reuse of NaCl in other chemical processes; explore salt-free synthesis routes if feasible. |
| H2O (from Oxidation) | Byproduct of Oxidation | N/A | Water | Generally benign; can be treated and reused in processes or discharged responsibly. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Tosylbenzoic Acid, and how can purity be optimized?
- Methodology : Synthesis typically involves tosylation of benzoic acid derivatives using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Controlled temperature (0–5°C) to minimize side reactions like over-tosylation.
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Purity validation using HPLC (≥95% purity) and NMR to confirm the absence of unreacted starting materials .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzoic acid derivative to tosyl chloride) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat) to avoid skin contact. Work in a fume hood due to potential dust inhalation risks.
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Stability tests show no decomposition for ≥12 months under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm structure via ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, tosyl methyl at δ 2.4 ppm) and ¹³C NMR (carboxylic acid carbon at δ 170–175 ppm).
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), sulfonate S=O stretches (~1170 and 1360 cm⁻¹) .
- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ verification .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
- Analysis : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or competing elimination pathways.
- Resolution :
- Conduct kinetic studies under varied conditions (temperature, solvent) to identify dominant mechanisms.
- Use DFT calculations to model transition states and compare with experimental yields .
- Cross-validate with isotopic labeling (e.g., ¹⁸O in sulfonate group) to track reaction pathways .
Q. What strategies mitigate decomposition of this compound during catalytic coupling reactions?
- Prevention :
- Avoid strong bases (e.g., NaOH) that hydrolyze the tosyl group. Use milder bases like K₂CO₃.
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the sulfonate moiety.
Q. How do steric and electronic effects influence the regioselectivity of this compound in multicomponent reactions?
- Experimental Design :
- Compare reactivity with substituents at ortho, meta, and para positions using Hammett plots.
- Use X-ray crystallography to analyze steric hindrance around the sulfonate group.
Q. What are the best practices for documenting synthetic procedures involving this compound to ensure reproducibility?
- Guidelines :
- Report exact reaction conditions (solvent purity, catalyst batch, humidity levels).
- Include raw spectral data (NMR, IR) in supplementary materials, annotated with peak assignments.
- Use standardized formats for experimental sections (e.g., Beilstein Journal guidelines) .
Data Analysis & Reporting
Q. How should researchers address outliers in yield data when optimizing this compound synthesis?
- Approach :
- Apply Grubbs’ test to statistically identify outliers.
- Replicate outlier reactions to distinguish procedural errors from genuine anomalies.
- Use DOE (Design of Experiments) to map yield variability against factors like stirring rate or reagent age .
Q. What bioanalytical applications are emerging for this compound derivatives?
- Applications :
- Fluorescent probes: Modify the benzoic acid core with dansyl groups for pH-sensitive imaging.
- Prodrug design: Use the tosyl group as a hydrolyzable linker in targeted drug delivery systems.
- Validate bioavailability via in vitro assays (e.g., Caco-2 cell permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
